5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a thiadiazole ring substituted with a 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylsulfonylphenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2) and various kinases involved in cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound has shown potent antibacterial activity.
Uniqueness
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to target multiple molecular pathways makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O2S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
InChI Key |
HAOSKIWWMPHBND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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